

A Technical Guide to 3-Chloropicolinic Acid: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 3-Chloropicolinic acid

Cat. No.: B014552

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Abstract

This technical guide provides a comprehensive overview of **3-Chloropicolinic acid** (CAS No: 57266-69-0), a chlorinated pyridine derivative of significant interest in multiple scientific domains. We delve into its core molecular and physicochemical properties, explore its established applications in synthetic organic chemistry and agrochemicals, and discuss its potential as a valuable building block in drug discovery programs. This document synthesizes data from established chemical suppliers and the scientific literature to offer researchers, scientists, and drug development professionals a detailed resource, complete with an exemplary synthesis protocol and safety information.

Core Molecular Profile

3-Chloropicolinic acid is an organic compound featuring a pyridine ring substituted with both a carboxylic acid and a chlorine atom. Its fundamental identifiers are crucial for accurate sourcing, experimentation, and documentation.

- Molecular Formula: $C_6H_4ClNO_2$ [\[1\]](#)[\[2\]](#)[\[3\]](#)
- Molecular Weight: 157.55 g/mol [\[1\]](#)[\[2\]](#)[\[3\]](#)

The structural arrangement of these atoms dictates the molecule's reactivity and physical properties. The chlorine atom at the 3-position and the carboxylic acid at the 2-position create a specific electronic and steric environment that is leveraged in its various applications.

Caption: Chemical structure of **3-Chloropicolinic acid**.

Table 1: Compound Identifiers

Identifier	Value	Source(s)
IUPAC Name	3-Chloropyridine-2-carboxylic acid	[4]
Synonyms	3-Chloro-2-picolinic acid	[5] [6]
CAS Number	57266-69-0	[1] [2]
InChI Key	XTMUXJBJC MRWPG-UHFFFAOYSA-N	

| SMILES | OC(=O)c1ncccc1Cl | |

Physicochemical Properties

The physical characteristics of **3-Chloropicolinic acid** are essential for determining appropriate solvents, reaction conditions, and storage protocols. It is typically supplied as an off-white to brown crystalline solid.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 2: Physicochemical Data

Property	Value	Unit	Source(s)
Appearance	Off-white solid / Crystalline Powder	-	[3] [4] [5]
Melting Point	131 - 150 (decomposes)	°C	[3] [5]
Boiling Point	~297.6	°C	[4] [5]
Density	~1.47	g/cm ³	[5]
pKa	~2.41 (Predicted)	-	[3]

| Solubility | Slightly soluble in methanol and acetonitrile | - [\[3\]](#) |

Applications in Scientific Research

The utility of **3-Chloropicolinic acid** spans several areas, primarily driven by its reactive handles—the carboxylic acid and the chloro-substituted pyridine ring.

Role in Synthetic Organic Chemistry

As a functionalized heterocycle, **3-Chloropicolinic acid** serves as a valuable intermediate in organic synthesis.[\[3\]](#) Its structure allows for further modification at the carboxylic acid group (e.g., esterification, amidation) or through reactions involving the pyridine ring. It has been noted as a substrate in named reactions such as the Mitsunobu and Hammick reactions, which are staples in the synthesis of complex organic molecules.[\[4\]](#)

Agrochemical Applications

Chlorinated picolinic acids are a well-known class of herbicides.[\[7\]](#) **3-Chloropicolinic acid** is utilized for the management of deep-rooted herbaceous weeds and woody plants, particularly in rangelands and pastures.[\[4\]](#) Its mechanism of action typically involves disrupting normal plant growth processes, acting as a systemic herbicide that can be transported throughout the plant.[\[7\]](#)

Relevance in Drug Discovery

The incorporation of chlorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[\[8\]](#) Chlorine substitution can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Heterocyclic structures like the one found in **3-Chloropicolinic acid** are privileged in drug design. Therefore, this compound represents a key starting material for generating novel chemical entities for screening against various biological targets.[\[8\]](#)

Synthesis and Methodologies

Several routes exist for the synthesis of **3-Chloropicolinic acid**, including the acid hydrolysis of 3-chloro-2-(trichloromethyl)pyridine.[\[4\]](#)[\[9\]](#) A common laboratory-scale preparation involves the reaction of a more substituted picolinic acid derivative with a base.

Detailed Experimental Protocol: Synthesis from 3,5,6-Trichloro-4-hydrazinopicolinic Acid

This protocol is adapted from established patent literature and demonstrates a robust method for preparing a related compound, 3,6-dichloropicolinic acid, illustrating the principles that can be applied.^{[9][10]} The conversion involves reaction with a base followed by acidification.

Step 1: Reaction Setup

- To a suitable reaction flask, add 3,5,6-trichloro-4-hydrazinopicolinic acid (1.0 eq).
- Add water to serve as the reaction solvent.
- Add an aqueous solution of sodium hydroxide (NaOH) (1.0 eq).
- Rationale: The initial addition of base begins the reaction process in an aqueous medium.

Step 2: Reflux and Base Addition

- Heat the mixture to reflux temperature (approximately 100 °C) with agitation.
- While refluxing, add a second portion of aqueous NaOH solution (1.0-1.5 eq) dropwise over approximately 1 hour.
- Continue heating under reflux for an additional 1-2 hours after the addition is complete.
- Rationale: Heating to reflux provides the necessary activation energy for the reaction. The slow addition of excess base ensures the reaction proceeds to completion.

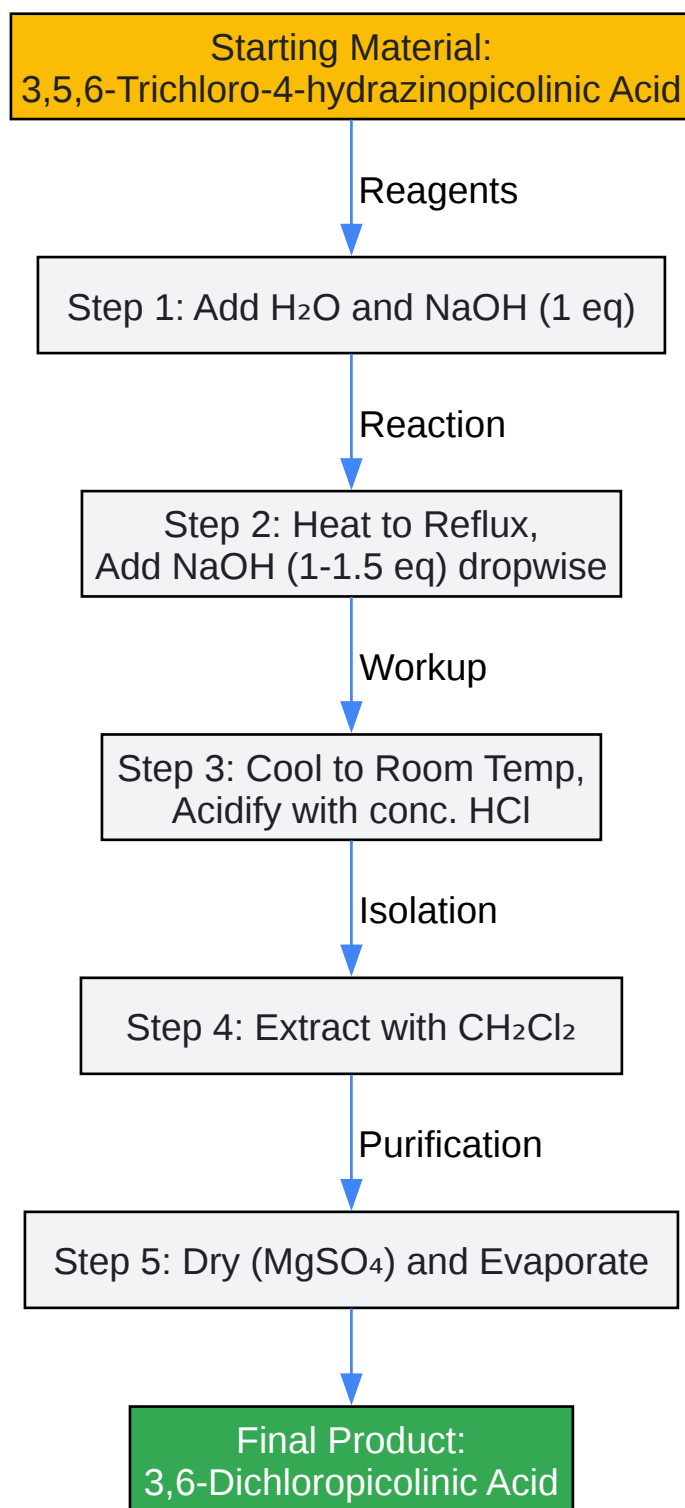
Step 3: Acidification and Precipitation

- Cool the reaction mixture to room temperature or below (e.g., 30 °C).
- Slowly add concentrated hydrochloric acid (HCl) to acidify the mixture.
- Rationale: Acidification protonates the carboxylate salt formed during the reaction. The neutral carboxylic acid product is less soluble in the acidic aqueous solution, causing it to precipitate.

Step 4: Product Isolation and Purification

- Extract the acidified aqueous mixture with an organic solvent immiscible with water, such as methylene chloride (DCM). Perform the extraction three times.
- Combine the organic extracts.
- Dry the combined organic layer over an anhydrous drying agent like magnesium sulfate (MgSO_4).
- Filter to remove the drying agent.
- Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.
- Rationale: Liquid-liquid extraction is a critical workup step to separate the desired organic product from the aqueous phase containing inorganic salts and other water-soluble impurities. Evaporation of the volatile organic solvent isolates the final product.

Workflow Visualization



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Caption: General workflow for picolinic acid synthesis via base reaction.

Safety and Handling

As with any laboratory chemical, proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling **3-Chloropicolinic acid**.

- Hazard Statements:
 - H302: Harmful if swallowed.[5]
 - H319: Causes serious eye irritation.[5]
 - May cause skin and respiratory tract irritation.[4][11]
- GHS Pictogram: GHS07 (Exclamation Mark).[3]
- Precautionary Statements:
 - P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Conclusion

3-Chloropicolinic acid is a versatile chemical compound with a well-defined molecular profile and a range of important applications. Its role as a synthetic intermediate, a potent herbicide, and a potential scaffold for drug discovery makes it a compound of high interest to both academic and industrial researchers. A thorough understanding of its properties, synthesis, and safety protocols is paramount for its effective and safe utilization in the laboratory.

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